![molecular formula C12H7F3OS B13924356 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B13924356.png)
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is an organic compound that features a thiophene ring substituted with a trifluoromethylphenyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde typically involves the reaction of 2-thiophenecarboxaldehyde with 2-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial processes may employ more robust catalysts and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carboxylic acid.
Reduction: 4-[2-(Trifluoromethyl)phenyl]-2-thiophene methanol.
Substitution: 5-bromo-4-[2-(trifluoromethyl)phenyl]-2-thiophene carbaldehyde.
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Used in similar Suzuki coupling reactions.
2-(Trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine: Another compound with a trifluoromethyl group used in medicinal chemistry.
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate: A related compound with applications in organic synthesis.
Uniqueness
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is unique due to its combination of a thiophene ring and a trifluoromethylphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and materials.
Properties
Molecular Formula |
C12H7F3OS |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(6-16)17-7-8/h1-7H |
InChI Key |
QNLQSGTZLKIEQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
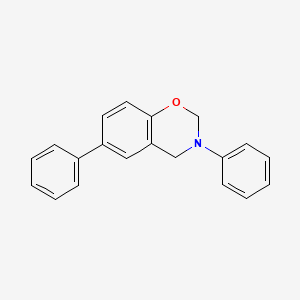
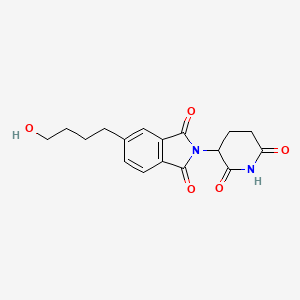
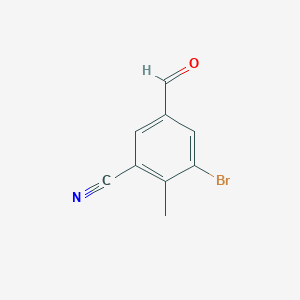

![2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13924317.png)
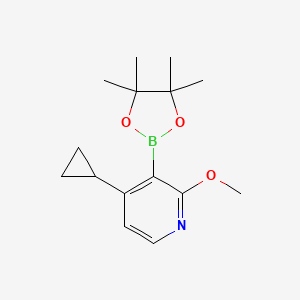
![6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13924323.png)


![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde](/img/structure/B13924339.png)
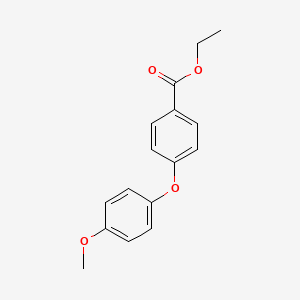

![Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)
